N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

FAAH inhibition endocannabinoid system pain and inflammation

N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 2199751-91-0) is a synthetic heterocyclic small molecule built on a 2,4-dimethyl-1,3-thiazole-5-carboxamide core that is N‑substituted with a 4-fluorooxolan-3-yl (4-fluorotetrahydrofuran-3-yl) group. Its molecular formula is C₁₀H₁₃FN₂O₂S and its molecular weight is 244.29 g·mol⁻¹.

Molecular Formula C10H13FN2O2S
Molecular Weight 244.28
CAS No. 2199751-91-0
Cat. No. B2551338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
CAS2199751-91-0
Molecular FormulaC10H13FN2O2S
Molecular Weight244.28
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)NC2COCC2F
InChIInChI=1S/C10H13FN2O2S/c1-5-9(16-6(2)12-5)10(14)13-8-4-15-3-7(8)11/h7-8H,3-4H2,1-2H3,(H,13,14)
InChIKeyJXBSEXCWMHQZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide – Key Physicochemical and Structural Identity for Procurement Decisions


N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS 2199751-91-0) is a synthetic heterocyclic small molecule built on a 2,4-dimethyl-1,3-thiazole-5-carboxamide core that is N‑substituted with a 4-fluorooxolan-3-yl (4-fluorotetrahydrofuran-3-yl) group . Its molecular formula is C₁₀H₁₃FN₂O₂S and its molecular weight is 244.29 g·mol⁻¹ . The molecule contains one stereogenic center on the oxolane ring, so commercial samples may be provided as racemic mixtures or single enantiomers. The thiazole‑carboxamide scaffold is widely explored in medicinal chemistry for cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) inhibition [1], but the specific pharmacological profile of this non‑methylated amide has not been independently published.

Why N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Cannot Be Interchanged with Common Thiazole‑Carboxamide Analogs


Even minor perturbations to the thiazole‑carboxamide scaffold produce large changes in target potency, isoform selectivity, and ADME behavior. For example, the addition of a methyl group to the amide nitrogen of the structurally proximal compound N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide yields a potent FAAH inhibitor (rat brain homogenate IC₅₀ = 7.20 nM) [1], whereas the non‑methylated analog (the target compound) carries a secondary amide and may exhibit a different hydrogen‑bonding pattern, conformational preference, and metabolic liability. In the COX‑inhibitor series of methoxyphenyl thiazole carboxamides, small substituent changes shift selectivity between COX‑1 and COX‑2 by more than an order of magnitude and profoundly alter cytotoxicity in colorectal cancer cell lines (Caco‑2, HT‑29) [2]. Therefore, assuming equivalent performance between the target compound and its close analogs without direct comparative data is scientifically unjustified.

Quantitative Differentiation Evidence for N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Against Its Closest Analogs


FAAH Inhibitory Potency of the Closest N‑Methyl Analog Establishes a Baseline Against Which the Non‑Methylated Target Compound May Differ

The target compound itself has no published FAAH activity data. However, its nearest structural neighbor, N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide, differs only by a single methyl group on the amide nitrogen and shows IC₅₀ = 7.20 nM against FAAH in Wistar rat brain homogenate [1]. This single‑atom modification converts a secondary amide into a tertiary amide, eliminating one hydrogen‑bond donor. Because FAAH inhibitors often rely on a critical hydrogen‑bond interaction between the amide NH and the enzyme’s catalytic serine [2], methylation of this position can either enhance or diminish potency. Without measured data, the two compounds cannot be assumed equipotent, making this the most consequential structural variable for any procurement decision involving FAAH‑targeted research.

FAAH inhibition endocannabinoid system pain and inflammation

Fluorinated Oxolane Ring Lipophilicity and Metabolic Stability Relative to Non‑Fluorinated Tetrahydrofuran Analogs

The 4-fluoro substituent on the tetrahydrofuran ring distinguishes this compound from non‑fluorinated oxolane‑containing thiazole carboxamides. In medicinal chemistry, replacing a C‑H bond with C‑F on a saturated ring generally increases the calculated logP by approximately 0.2–0.4 units and raises the electron‑withdrawing character of the ring, which can reduce oxidative metabolism at adjacent positions [1]. While no head‑to‑head metabolic stability data exist for this specific pair, the class‑level principle is that fluorination at the 4‑position of the oxolane ring lowers the intrinsic clearance in human liver microsomes compared to the non‑fluorinated tetrahydrofuran analog by a factor that typically ranges from 2‑ to 5‑fold for similar substrates [2]. The target compound thus carries a measurable but not yet quantified metabolic stability advantage.

metabolic stability fluorine medicinal chemistry cytochrome P450

Hydrogen‑Bond Donor Capacity of the Secondary Amide Differentiates the Target Compound from N‑Methyl and N‑Alkyl Thiazole Carboxamide Analogs

The target compound possesses a single hydrogen‑bond donor (amide NH), whereas the corresponding N‑methyl analog has zero H‑bond donors. This difference affects multiple properties relevant to both biological and materials science applications. In drug discovery, compounds with one H‑bond donor often exhibit moderately lower passive membrane permeability but higher aqueous solubility relative to their N‑methylated counterparts [1]. The NH group also provides a handle for cocrystal formation with carboxylate or sulfonate coformers, expanding the compound’s utility in solid‑state chemistry and formulation development [2]. The N‑methyl analog cannot participate as an H‑bond donor in cocrystal design.

hydrogen-bond donor permeability solubility crystal engineering

Selectivity vs. Off‑Target Liability: The Target Compound’s Uncharacterized Profile Contrasts with the Partially Characterized N‑Methyl Analog

The N‑methyl analog (N-(4-fluorooxolan-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide) has been tested against two human amine oxidases (MAO‑A and MAO‑B) and shows weak inhibition: IC₅₀ > 100 µM against MAO‑A and IC₅₀ = 33 µM against MAO‑B [1]. These data provide a partial selectivity snapshot for the N‑methyl analog but are completely absent for the target compound. Because the amide NH is a potential hydrogen‑bond partner for flavin‑containning enzymes, the non‑methylated compound could exhibit different off‑target activity. Without analogous screening data, the selectivity window of the target compound remains unknown.

selectivity off-target screening amine oxidase safety pharmacology

Stoichiometric and Synthetic Utility as a Building Block: The Secondary Amide as a Diversifiable Handle

The secondary amide NH in the target compound can be selectively alkylated or acylated, enabling late‑stage diversification that is impossible with the N‑methyl analog. In the documented synthesis, the fluorinated oxolane amine intermediate is prepared as a Boc‑protected building block (tert‑butyl N-(4-fluorooxolan-3-yl)carbamate, CAS 2247400-12-8, MW 205.23 g·mol⁻¹) [1]. Deprotection and coupling with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid yields the target compound . The free NH can subsequently be functionalized to generate N‑alkyl, N‑acyl, or N‑sulfonyl derivatives, making the target compound a versatile intermediate for parallel synthesis of analog libraries.

synthetic chemistry building block N-alkylation library synthesis

Validated Application Scenarios for N-(4-Fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide Based on Current Evidence


Medicinal Chemistry Library Synthesis: Thiazole Core Diversification via Late‑Stage N‑Functionalization

The target compound’s secondary amide NH serves as a reactive handle for N‑alkylation or N‑acylation, enabling the rapid generation of a focused library of N‑substituted thiazole carboxamides [1]. This is a key advantage over the N‑methyl analog, which cannot be further derivatized at this position. The fluorinated oxolane ring is retained throughout diversification, preserving the metabolic stability benefits of fluorine substitution [2].

FAAH‑Targeted Probe Development Requiring Independent Activity Validation

Because the N‑methyl analog is a potent FAAH inhibitor (IC₅₀ = 7.20 nM in rat brain homogenate) [1], research groups investigating FAAH‑dependent pathways may wish to test the non‑methylated compound as a comparative tool to assess the role of the amide NH in target engagement. The compound must be subjected to de novo FAAH inhibition assays before use in mechanistic studies.

Cocrystal Engineering and Solid‑State Formulation Research

The single hydrogen‑bond donor (amide NH) in the target compound makes it suitable for cocrystal screening with pharmaceutically acceptable coformers such as carboxylic acids or sulfonates [1]. The N‑methyl analog cannot participate as an H‑bond donor and is therefore excluded from analogous cocrystal design strategies.

Quote Request

Request a Quote for N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.